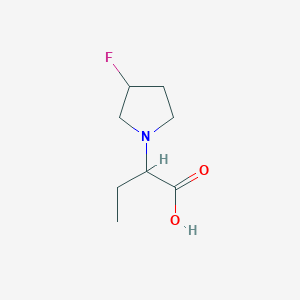

2-(3-Fluoropyrrolidin-1-yl)butanoic acid

Description

Properties

IUPAC Name |

2-(3-fluoropyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-2-7(8(11)12)10-4-3-6(9)5-10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCVPSMGLQRZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CCC(C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(3-Fluoropyrrolidin-1-yl)butanoic acid plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The fluorinated pyrrolidine ring enhances the compound’s binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It interacts with enzymes such as dipeptidyl peptidase-IV (DPP-IV), where it acts as an inhibitor, thereby modulating the enzyme’s activity. Additionally, this compound can interact with transport proteins, influencing the transport of other biomolecules across cellular membranes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter gene expression and cellular metabolism. It also affects cellular processes such as proliferation and apoptosis, making it a compound of interest in cancer research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorinated pyrrolidine ring allows for strong binding to enzyme active sites, leading to enzyme inhibition or activation depending on the context. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its degradation products can have different biochemical activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and can modulate enzyme activity effectively. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolic process can influence the levels of various metabolites, thereby affecting metabolic flux within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and its distribution within tissues are critical factors that influence its overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments through targeting signals and post-translational modifications. This localization is essential for its interaction with specific enzymes and proteins, thereby modulating its biochemical effects.

Biological Activity

2-(3-Fluoropyrrolidin-1-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring and a butanoic acid moiety. Its molecular formula is CHFNO, and it has unique properties that contribute to its biological functions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, particularly as integrin antagonists. Integrins are critical for cell adhesion and signaling, and their modulation can influence numerous biological processes, including tumor growth and metastasis.

Integrin Antagonism

Studies have shown that derivatives of this compound can act as antagonists of αvβ6 integrins, which are implicated in cancer progression. By inhibiting these integrins, the compound may reduce tumor cell migration and invasion .

Biological Activities

The biological activities of this compound can be summarized as follows:

- Antitumor Activity : In vitro studies demonstrate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown a growth inhibition concentration (GI50) of approximately 0.495 μM against HCT-116 colorectal cancer cells .

- Antimicrobial Properties : Some analogs have demonstrated antimicrobial activity, making them potential candidates for treating infections caused by resistant strains of bacteria .

- Immunomodulatory Effects : The compound may also modulate immune responses, enhancing the efficacy of certain immunotherapies .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy

A notable study evaluated the anticancer properties of this compound in a mouse model. The results indicated a significant reduction in tumor size compared to control groups when administered at specific dosages over a defined period. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:

- Pain Management: The compound has been investigated for its role as a sodium channel blocker (Na v 1.7), which is crucial in pain signaling pathways. Research indicates that derivatives of this compound exhibit selectivity and efficacy in preclinical models of inflammatory and neuropathic pain, making it a candidate for pain management therapies .

- Antitumor Activity: Preliminary studies suggest that 2-(3-Fluoropyrrolidin-1-yl)butanoic acid may possess antitumor properties. In vitro assays have shown cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.

Research Findings and Case Studies

Future Directions in Research

Ongoing research is focused on:

- Optimizing Derivatives: Enhancing selectivity and potency for specific biological targets while minimizing side effects.

- Clinical Trials: Moving from preclinical findings to clinical applications to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

- MCPB (4-(4-Chloro-2-methylphenoxy)butanoic acid): Unlike 2-(3-Fluoropyrrolidin-1-yl)butanoic acid, MCPB features a phenoxy group linked to the butanoic acid backbone. This structural difference underpins its role as a synthetic auxin herbicide (HRAC class O), where the phenoxy group facilitates plant hormone mimicry. In contrast, the fluoropyrrolidine group in the target compound may confer distinct receptor-binding properties or metabolic resistance.

- Compound 14{4,5} [(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid]: This pyrrolidine-carboxylic acid derivative shares a pyrrolidine ring but incorporates a trifluoromethylphenyl group and a benzodioxole moiety. Its high purity (>99%) and optimized MS/IR profiles suggest that fluorinated pyrrolidines are synthetically tractable, a trend that likely extends to this compound.

Pharmacological and Agrochemical Relevance

- Anti-inflammatory Propionic Acid Derivatives: Patent data highlight 2-(substituted oxygen/sulfur)-3-(substituted phenyl)propionic acids as anti-inflammatory agents.

- Synthetic Auxins (e.g., 2,4-DB): 2,4-DB (4-(2,4-dichlorophenoxy)butanoic acid) is structurally simpler but lacks the pyrrolidine heterocycle. Its herbicidal activity relies on phenoxy group interactions with auxin receptors, whereas the fluoropyrrolidine in the target compound might engage alternative binding sites or resist enzymatic degradation.

Comparative Data Table

Research Findings and Implications

- Synthetic Feasibility: Fluorinated pyrrolidines, as seen in Compound 14{4,5}, are achievable via multi-step synthesis with high yields (68% crude yield). This supports the viability of synthesizing this compound.

- Biological Performance: The fluorine atom in the pyrrolidine ring may reduce metabolic oxidation compared to non-fluorinated analogs, prolonging half-life in vivo.

- Agrochemical Potential: While phenoxy-based auxins dominate herbicide markets, fluorinated heterocycles like the target compound could address resistance issues in weed management.

Preparation Methods

Reductive Amination Using 3-R-(-)-Fluoropyrrolidine Hydrochloride

A key method involves reductive amination of a suitable aldehyde intermediate with 3-R-(-)-fluoropyrrolidine hydrochloride, followed by purification steps. The process is summarized as follows:

- Starting materials: 3-R-(-)-fluoropyrrolidine hydrochloride and an aldehyde derivative of butanoic acid

- Reaction conditions: The aldehyde and fluoropyrrolidine hydrochloride are dissolved in a solvent mixture of dichloromethane (CH2Cl2), dimethylformamide (DMF), and acetic acid (AcOH) in a ratio of approximately 45:4.5:0.5 mL.

- Reductive agent: Sodium triacetoxyborohydride is added portionwise over 10 minutes to the stirred solution at 18 °C.

- Reaction time: Stirring continues for 3 hours.

- Work-up: The reaction mixture is diluted with ethyl acetate (EtOAc) and quenched with saturated aqueous sodium bicarbonate (NaHCO3).

- Purification: The organic layer is washed with water and brine, dried over magnesium sulfate (MgSO4), concentrated in vacuo, and purified by flash column chromatography using 0.75% methanol in dichloromethane as eluent.

- Yield: Approximately 62% yield of the title compound as a dark brown oil.

- Characterization: Rf = 0.19 (5% MeOH/CH2Cl2), IR νmax (thin film) shows characteristic N-H and C=N stretches.

This method is adapted from a detailed experimental procedure reported in the Royal Society of Chemistry supplementary data.

Protection and Deprotection Strategy Using Fmoc Group

Another approach involves the use of Fmoc-protected amine intermediates to facilitate coupling and purification:

- Step i: Synthesis of the Fmoc-protected amide intermediate by reaction of the fluoropyrrolidine derivative with an activated amino acid derivative in DMF, using coupling agents such as HBTU and HOBt, in the presence of DIPEA as a base.

- Step ii: Removal of the Fmoc protecting group by treatment with diethylamine (Et2NH) in DMF at 18 °C for 3 hours.

- Step iii: Purification by flash column chromatography with gradients of ethyl acetate/petroleum ether or methanol/dichloromethane.

- Yield: Overall yields vary, with isolated yields reported around 57% for the final deprotected product.

- Physical state: The final compound is obtained as a white solid with melting point range 218-224 °C (decomposition).

- Analytical data: Rf values and IR spectra confirm the identity and purity.

This multi-step method allows for better control of stereochemistry and purity, as outlined in detailed experimental sections.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purification Method | Product State |

|---|---|---|---|---|---|

| Reductive amination with 3-R-(-)-fluoropyrrolidine HCl | 3-R-(-)-fluoropyrrolidine hydrochloride, aldehyde, NaBH(OAc)3 | CH2Cl2/DMF/AcOH, 18 °C, 3 h | 62 | Flash chromatography (MeOH/CH2Cl2) | Dark brown oil |

| Fmoc protection/deprotection strategy | Fmoc-protected amino acid, HBTU, HOBt, DIPEA, Et2NH | DMF, 18 °C, multi-step, 16 h coupling | 57 | Flash chromatography (EtOAc/Pet, MeOH/CH2Cl2) | White solid (mp 218-224 °C) |

Notes on Reaction Optimization and Purification

- Solvent choice: Mixtures of CH2Cl2, DMF, and AcOH provide optimal solubility and reaction rates for reductive amination.

- Temperature control: Mild temperatures (~18 °C) prevent side reactions and decomposition.

- Purification: Multiple washes with aqueous solutions (water, brine, LiCl) and drying agents (MgSO4) are critical to remove impurities.

- Chromatography: Gradient flash column chromatography with low percentages of methanol in dichloromethane or ethyl acetate/petroleum ether mixtures ensures high purity.

Summary of Research Findings and Practical Considerations

- The reductive amination method using 3-R-(-)-fluoropyrrolidine hydrochloride and sodium triacetoxyborohydride is a reliable and moderately high-yielding route to this compound.

- Protection/deprotection strategies using Fmoc groups facilitate coupling reactions and purification but require additional steps.

- Reaction conditions and purification protocols have been optimized to maximize yield and purity, with detailed analytical data supporting compound identity.

- These methods are supported by peer-reviewed experimental procedures and provide a robust foundation for further synthetic applications of fluorinated amino acid derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 2-(3-fluoropyrrolidin-1-yl)butanoic acid, and how do reaction parameters influence stereochemical outcomes?

- Methodological Answer : Multi-step synthesis typically involves fluorination of pyrrolidine precursors followed by coupling with butanoic acid derivatives. For example, asymmetric synthesis using organometallic reagents (e.g., Grignard) with chiral catalysts can control stereochemistry. Reaction temperature (<0°C for fluorination steps) and solvent polarity (e.g., THF for organometallic stability) are critical for yield and enantiomeric excess .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and fluorine-induced splitting patterns.

- 19F NMR : Detects fluorine environment (δ −200 to −220 ppm for CF groups).

- HPLC-MS : Validates molecular weight (C₈H₁₂FNO₂, MW 189.19 g/mol) and purity (>95%) .

Q. What safety protocols are recommended for handling fluorinated pyrrolidine derivatives in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation, nitrile gloves to prevent dermal exposure, and acid-resistant PPE. Store in airtight containers at 2–8°C. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of fluorinated pyrrolidine derivatives?

- Methodological Answer : Contradictions often arise from stereochemical variations or impurities. Validate enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) and replicate assays under standardized conditions (e.g., fixed pH, temperature). Cross-reference with X-ray crystallography for absolute configuration confirmation .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the fluoropyrrolidine moiety as a pharmacophore. Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Compare with analogs (e.g., 3-trifluoromethyl derivatives) to evaluate fluorine’s electronic effects .

Q. How can synthetic routes be optimized for scalable production of enantiopure this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) for asymmetric hydrogenation.

- Flow Chemistry : Improve yield via continuous fluorination using microreactors.

- DoE (Design of Experiments) : Optimize parameters (e.g., reagent stoichiometry, residence time) using response surface methodology .

Q. What strategies elucidate metabolic stability of this compound in pharmacokinetic studies?

- Methodological Answer : Use LC-MS/MS to track metabolites in hepatocyte incubations. Radiolabel the fluorine atom (¹⁸F isotope) for PET imaging to assess in vivo distribution. Compare with non-fluorinated analogs to isolate fluorine’s metabolic impact .

Key Notes for Experimental Design

- Fluorine Reactivity : The electron-withdrawing nature of fluorine alters pyrrolidine ring conformation, affecting solubility and target binding. Use low-polarity solvents (e.g., dichloromethane) for fluorination steps to minimize side reactions .

- Biological Assays : Prioritize cell-based models (e.g., HEK293 for GPCR studies) due to fluorine’s potential to modulate membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.